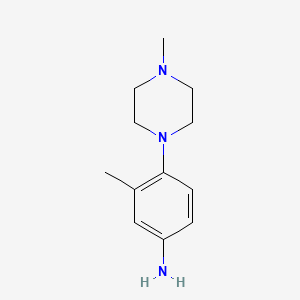

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Description

Positional Significance within Substituted Aniline (B41778) and Piperazine (B1678402) Chemistry

The molecular architecture of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline is key to its chemical behavior and potential utility. The aniline moiety, a benzene (B151609) ring with an amino group, is a common scaffold in many biologically active compounds. The presence and position of substituents on this ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its reactivity and how it interacts with biological targets.

The methyl group at the 3-position and the 4-methylpiperazin-1-yl group at the 4-position of the aniline ring are of particular significance. The methyl group, an electron-donating group, can influence the basicity of the aniline nitrogen. The piperazine ring is a common feature in many pharmaceuticals due to its ability to improve solubility and pharmacokinetic properties. The N-methyl group on the piperazine ring further modulates its basicity and lipophilicity. This specific substitution pattern distinguishes it from its isomers, such as 3-(4-methylpiperazin-1-yl)aniline (B117810) and 4-(4-methylpiperazin-1-yl)aniline, and is a critical factor in its potential as a building block in the synthesis of more complex molecules.

Foundational Research Trajectories and Current Investigative Foci

While specific foundational research solely dedicated to this compound is not extensively documented in publicly available literature, the research trajectories of closely related compounds provide a strong indication of its potential areas of investigation. Substituted anilines and piperazines are extensively studied in the context of drug discovery, particularly as intermediates in the synthesis of kinase inhibitors for cancer therapy. For example, the structurally related compound 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a known intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor. tdcommons.org This suggests that a primary investigative focus for this compound would be its utility as a precursor for novel pharmaceutical agents.

Current research on similar structures often involves their incorporation into larger molecules to probe structure-activity relationships (SAR). The exploration of derivatives of 4-(4-methylpiperazin-1-yl)aniline for the stabilization of G-quadruplex DNA, a potential anticancer strategy, highlights another avenue of research where this compound could be relevant. researchgate.net

Scope and Objectives of Scholarly Inquiry

The primary objectives of scholarly inquiry into this compound can be inferred from its chemical nature and the research surrounding analogous compounds. A significant area of investigation is its application as a synthetic intermediate. Researchers are likely to explore its reactivity in various chemical transformations to create a library of novel compounds with potential biological activity.

A key objective would be to understand how the specific substitution pattern of this compound influences the properties of the final products. This includes studying the impact on biological activity, selectivity, and pharmacokinetic profiles of derivative compounds. Therefore, the synthesis of a series of derivatives and their subsequent biological evaluation would be a logical and valuable line of scholarly work.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 681004-50-2 |

| Molecular Formula | C12H19N3 |

| Molecular Weight | 205.3 g/mol |

| PubChem CID | 9115261 |

Note: The physicochemical properties are computed and sourced from PubChem. nih.gov

Related Compounds and Their Significance

| Compound Name | CAS Number | Significance |

| 3-(4-Methylpiperazin-1-yl)aniline | 148546-99-0 | Isomer, used in chemical synthesis. nih.gov |

| 4-(4-Methylpiperazin-1-yl)aniline | 16153-81-4 | Isomer, explored in the development of G-quadruplex stabilizers. researchgate.net |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 | Intermediate in the synthesis of Ponatinib. tdcommons.orgchemicalbook.com |

| Ponatinib | 943319-70-8 | A multi-targeted tyrosine kinase inhibitor. |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMXAXVHQDIGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429322 | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-50-2 | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

A common and well-documented approach to synthesizing compounds of this class is a sequential process involving the formation of a nitroaromatic intermediate, which is then reduced to the final aniline (B41778) product.

Nucleophilic Aromatic Substitution Followed by Reduction Sequences

This synthetic pathway hinges on the initial reaction between an activated aromatic ring and a nucleophilic amine, followed by a chemical reduction.

The synthesis of the precursor, 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the synthesis of this specific intermediate, the reactant precursors are a substituted nitrotoluene and 1-methylpiperazine (B117243).

The aromatic precursor is generally a 2-methyl-4-nitrobenzene derivative with a good leaving group, such as a halogen (fluorine, chlorine), at the 4-position. The nitro group is crucial as it strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thus facilitating the substitution. youtube.com Fluorine is often the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

The reaction is typically carried out in the presence of a base and a polar aprotic solvent. The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the piperazine (B1678402), increasing its nucleophilicity. chemicalbook.com Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are favored as they can effectively solvate the cation, leaving the anionic nucleophile more reactive. chemicalbook.combeilstein-journals.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating to achieve a high yield of the desired product. chemicalbook.com

For instance, the reaction between 1-fluoro-2-methyl-4-nitrobenzene and 1-methylpiperazine in DMF with K₂CO₃ would be a standard approach.

Table 1: Typical Reactants and Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

| 1-Fluoro-2-methyl-4-nitrobenzene | 1-Methylpiperazine | DMF | K₂CO₃ | Room Temperature to 80°C |

| 1-Chloro-2-methyl-4-nitrobenzene | 1-Methylpiperazine | DMSO | K₂CO₃ | Elevated Temperature |

This table presents a generalized summary of typical reaction conditions for the SNAr reaction to form the nitroaromatic intermediate.

Once the 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine intermediate is synthesized and purified, the final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely used and efficient method for this transformation. rsc.orgmit.edu

This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mit.edunih.gov The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate. The hydrogenation can be performed at various pressures, from atmospheric to higher pressures, and at temperatures ranging from room temperature to slightly elevated temperatures. nih.gov The choice of catalyst and conditions can influence the selectivity and rate of the reaction. For example, palladium-based catalysts are known for their high chemoselectivity in reducing nitro groups without affecting other reducible functional groups that might be present in the molecule. mit.edu

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Table 2: Catalytic Systems for Nitro Group Reduction

| Catalyst | Solvent | Hydrogen Pressure | Temperature |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol | 1-5 atm | Room Temperature |

| Raney Nickel | Ethanol | 50 psi | Room Temperature |

| Platinum on Carbon (Pt/C) | Ethyl Acetate | 1-5 atm | Room Temperature |

This table summarizes common catalytic systems employed for the reduction of the nitroaromatic intermediate to the final aniline product.

Alternative Amination Strategies Applicable to Related Aryl Amines

Beyond the classical SNAr-reduction sequence, modern organometallic cross-coupling reactions provide powerful alternatives for the synthesis of aryl amines.

Buchwald-Hartwig Amination Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. prepchem.comcore.ac.uk This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. core.ac.uk

The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired aryl amine and regenerates the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. core.ac.uk

For the synthesis of a compound like this compound, this method could theoretically be applied by coupling 4-bromo-2-methylaniline (B145978) (or a protected version) with 1-methylpiperazine. However, the more common application would be to form the bond between the piperazine nitrogen and the aromatic ring.

Ullmann Coupling Reaction Principles

The Ullmann coupling, or Ullmann condensation, is a copper-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. chemicalbook.com Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. chemicalbook.com

However, significant advancements have led to milder reaction conditions, often employing copper(I) salts as catalysts and various ligands to facilitate the reaction. prepchem.com The generally accepted mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. chemicalbook.com The reaction is often favored for electron-deficient aryl halides and can be an effective alternative to palladium-catalyzed methods. chemicalbook.com Similar to the Buchwald-Hartwig reaction, this could be envisioned as a method to couple an appropriately substituted aniline with 1-methylpiperazine, or more likely, an aryl halide with the piperazine.

Reductive Amination Protocols

A prevalent and industrially relevant method for synthesizing this compound involves a two-step sequence that combines Nucleophilic Aromatic Substitution (SNAr) with a subsequent reduction. While not a classical single-step reductive amination, this pathway incorporates a critical reduction step to furnish the final aniline product.

The process typically commences with a halo-nitroaromatic precursor, such as 4-chloro-2-methyl-1-nitrobenzene. This substrate undergoes a nucleophilic aromatic substitution reaction with 1-methylpiperazine. nih.govlibretexts.orglibretexts.org The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack at the ortho and para positions. libretexts.orglibretexts.org The reaction is typically carried out in a polar, aprotic solvent in the presence of a base to neutralize the generated acid. google.com

The resulting intermediate, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, is then subjected to a reduction step to convert the nitro group into the primary amine. google.com Catalytic hydrogenation is a common method for this transformation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.comresearchgate.net Other reducing agents like iron in the presence of an acid (e.g., ammonium (B1175870) chloride) can also be utilized. tdcommons.orgnih.gov This reduction is the key step that yields the final product, this compound.

Table 1: Synthesis of this compound via SNAr and Nitro Reduction

| Step | Starting Materials | Reagents & Conditions | Product | Ref. |

|---|---|---|---|---|

| 1. SNAr | 4-Chloro-2-methyl-1-nitrobenzene, 1-Methylpiperazine | Polar aprotic solvent (e.g., DMF), Base, 80-140°C | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | google.com |

| 2. Reduction | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | 5% Pd/C, Methanol, H₂ (5 MPa), 30-60°C | This compound | google.com |

Chemical Transformations and Derivatization Studies of this compound

The bifunctional nature of this compound, possessing both an aromatic amine and a tertiary amine-containing piperazine ring, allows for a range of chemical transformations.

Reactivity of the Aniline Moiety

The aniline portion of the molecule is a primary site for various chemical reactions, including electrophilic substitutions on the aromatic ring and reactions at the amino group itself.

The amino (-NH₂) group of the aniline moiety is a powerful activating group and directs electrophiles to the ortho and para positions of the aromatic ring. byjus.comchemistrysteps.com In this compound, the amino group is at position 1, the methyl group at position 3, and the piperazine ring at position 4. The para position relative to the amino group is blocked by the piperazine substituent. The two available ortho positions are C2 and C6.

The directing effects of the substituents on the ring must be considered:

-NH₂ (at C1): Strongly activating, ortho, para-directing.

-CH₃ (at C3): Weakly activating, ortho, para-directing.

-piperazinyl (at C4): Activating, ortho, para-directing.

The combined activating effect of these groups makes the ring highly susceptible to electrophilic attack. The most probable sites for substitution are the positions ortho to the strongest activating group, the -NH₂ group, which are C2 and C6. However, the C2 position is sterically hindered by the adjacent methyl group at C3 and the bulky piperazine group at C4. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Due to the high reactivity of the aniline ring, reactions like bromination can lead to multiple substitutions. byjus.com To achieve monosubstitution, the activating effect of the amino group can be moderated by protecting it, for instance, through acetylation with acetic anhydride (B1165640) to form an acetanilide. byjus.comlibretexts.org This less-activating -NHCOCH₃ group still directs ortho and para, but the reaction is more controllable. The protecting group can be subsequently removed via hydrolysis to regenerate the amine.

The primary amino group of this compound readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or coupling reagents to form stable amide bonds. luxembourg-bio.comnih.gov This reaction is fundamental in medicinal chemistry for linking molecular fragments. A notable example is the synthesis of the anticancer drug Imatinib, which involves the formation of an amide bond between a similar aniline derivative and a benzoyl chloride. researchgate.netresearchgate.net

The reaction typically proceeds by nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct when an acyl chloride is used. rsc.org

Table 2: Representative Amide Formation Reaction

| Aniline Substrate | Acylating Agent | Reagents & Conditions | Product Type | Ref. |

|---|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | 4-(4-Methylpiperazinomethyl)benzoyl chloride | Isopropyl alcohol, K₂CO₃ | Imatinib (Amide) | researchgate.net |

| This compound | Generic Acyl Chloride (R-COCl) | Aprotic solvent, Base (e.g., Pyridine) | N-(3-Methyl-4-(4-methylpiperazin-1-yl)phenyl)amide | General Reaction |

Similarly, the aniline moiety can react with isocyanates or their synthetic equivalents to form urea (B33335) derivatives. google.com This transformation is another key strategy in drug discovery for creating molecules capable of specific hydrogen bonding interactions. nih.gov The reaction involves the nucleophilic addition of the aniline to the carbonyl group of the isocyanate.

Reactivity of the Piperazine Ring System

The piperazine ring in the title compound is a 1,4-disubstituted system, with one nitrogen atom connected to the aryl ring and the other bearing a methyl group.

In the specific case of this compound, both nitrogen atoms of the piperazine ring are tertiary amines. The nitrogen at position 1 is part of the aniline aromatic system, and the nitrogen at position 4 is substituted with a methyl group. Consequently, the piperazine ring lacks a proton on either nitrogen atom (N-H bond) and therefore cannot undergo further N-alkylation or N-acylation reactions under standard conditions.

However, if the corresponding N-unsubstituted analog, 3-Methyl-4-(piperazin-1-yl)aniline , were considered, the secondary amine within the piperazine ring would be a reactive site for such derivatization. This secondary amine could be readily N-alkylated using alkyl halides in the presence of a base or through reductive amination with aldehydes or ketones. nih.govresearchgate.net Likewise, N-acylation could be achieved using acyl chlorides or anhydrides to yield the corresponding amides. nih.govnih.gov These reactions are crucial for modifying the pharmacokinetic and pharmacodynamic properties of arylpiperazine-based compounds.

Oxidative Transformations of the Piperazine Ring

The piperazine ring, a core component of this compound, is susceptible to various oxidative transformations. The specific products of these reactions depend heavily on the oxidizing agent used and the reaction conditions.

Studies on piperazine derivatives have shown that oxidation can lead to the formation of several different products. For instance, the electrochemical oxidation of piperazine on platinum electrodes at moderate potentials typically yields ketopiperazines as the primary product, preserving the ring structure. mdpi.com However, at higher potentials, ring-opening and overoxidation can occur, resulting in the formation of amides and isocyanates. mdpi.com

Chemical oxidation with reagents like mercury(II)-EDTA also transforms the piperazine ring. The oxidation of 1,4-bis-substituted piperazines, which are structurally analogous to the piperazine moiety in the target compound, proceeds cleanly to yield the corresponding piperazine-2,3-diones in high yields. researchgate.net This is attributed to the symmetry of the molecule, which favors dehydrogenation within the ring. researchgate.net The oxidation of 1-benzylpiperazines under similar conditions also produces piperazine-2,3-diones, albeit in more moderate yields. researchgate.net These transformations highlight the reactivity of the piperazine cycle and the potential to introduce carbonyl functionalities, which can serve as handles for further synthetic elaboration.

Table 1: Oxidative Transformation Products of Piperazine Derivatives

| Oxidation Method | Starting Material Type | Major Product(s) | Reference |

|---|---|---|---|

| Electrochemical Oxidation (Moderate Potential) | Piperazine | Ketopiperazines | mdpi.com |

| Electrochemical Oxidation (High Potential) | Piperazine | Amides, Isocyanates (via ring-opening) | mdpi.com |

| Mercury(II)-EDTA | 1,4-bis-substituted Piperazines | Piperazine-2,3-diones | researchgate.net |

| Mercury(II)-EDTA | 1-Benzylpiperazines | Piperazine-2,3-diones | researchgate.net |

Role as a Synthetic Intermediate in Complex Molecule Construction

The structural motif of an aniline ring substituted with a piperazine group is a common feature in many biologically active compounds. nih.gov Consequently, this compound and its close analogs are highly valued as intermediates in the synthesis of complex molecules, particularly for pharmaceuticals. chemimpex.com The compound provides a versatile platform, with the aniline moiety's amino group and the piperazine's tertiary amine offering multiple points for chemical modification.

The 4-(4-methylpiperazin-1-yl)aniline scaffold is a key component in the architecture of numerous advanced pharmaceutical agents, especially kinase inhibitors used in oncology. nih.gov While direct synthesis examples for this compound are not detailed in the provided results, the utility of closely related structures in major drugs underscores its importance as a building block.

For example, the compound 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of Ponatinib , a kinase inhibitor used to treat certain types of leukemia. tdcommons.org Similarly, the core of Selumetinib , a MEK inhibitor for treating various cancers, is constructed from precursors that establish a substituted aniline-piperazine framework. chemicalbook.comchemwhat.comapexbt.combiosynth.com Another related compound, 3-(4-Methyl-1-piperazinyl)aniline , serves as a key intermediate in the development of drugs targeting neurological disorders. chemimpex.com These examples demonstrate that the methyl-piperazinyl-aniline moiety is a privileged scaffold, providing a structural foundation that is frequently optimized for potent biological activity.

Table 2: Pharmaceutical Scaffolds Derived from Piperazinyl-Aniline Intermediates

| Pharmaceutical Agent | Therapeutic Class | Key Piperazinyl-Aniline Intermediate | Reference |

|---|---|---|---|

| Ponatinib | Kinase Inhibitor | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | tdcommons.org |

| Selumetinib | MEK 1/2 Inhibitor | Structurally related to this compound | chemicalbook.comchemwhat.comapexbt.com |

| Unnamed Neurological Drugs | Neurological Disorder Agents | 3-(4-Methyl-1-piperazinyl)aniline | chemimpex.com |

As a precursor, this compound offers its aniline amino group for a wide range of synthetic transformations. This primary amine is a versatile functional group that can readily participate in reactions to build more complex molecular architectures.

In the synthesis of kinase inhibitors like Ponatinib and Selumetinib, the aniline precursor undergoes crucial bond-forming reactions. tdcommons.orgchemwhat.com A common transformation involves amide bond formation or nucleophilic aromatic substitution (SNAr) reactions where the aniline nitrogen acts as a nucleophile. For instance, in the synthesis of Selumetinib, a substituted aniline is coupled with a partner molecule to form a diarylamine linkage, which is a core structural element of the final drug. chemwhat.com The synthesis of Ponatinib involves converting the aniline intermediate into an amide, demonstrating another key synthetic application. tdcommons.org These reactions are fundamental in medicinal chemistry for linking different molecular fragments together to create the final active pharmaceutical ingredient.

Table 3: Key Synthetic Transformations of Piperazinyl-Aniline Precursors

| Reaction Type | Role of Aniline Moiety | Example Application | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | Formation of diarylamine linkage in Selumetinib synthesis | chemwhat.com |

| Amide Bond Formation | Nucleophile | Coupling reaction in the synthesis of Ponatinib | tdcommons.org |

| Reductive Amination | Nucleophile | General method for N-alkylation to form secondary/tertiary amines | researchgate.net |

Biological Activity and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline and Its Analogues

Structure-activity relationship studies on analogous compounds are crucial for predicting the biological activity of this compound. These studies analyze how modifications to the molecular structure affect the compound's interaction with biological targets. The piperazine (B1678402) ring is recognized as a privileged scaffold in drug discovery due to its common presence in a wide array of biologically active compounds. nih.gov

The nature and position of substituents on the core structure of anilino-piperazine compounds significantly influence their biological effects.

Piperazine Substituents: In studies of related molecules, the size of substituents on the piperazine ring has been shown to be a critical factor for activity. For instance, in certain classes of compounds, activity diminishes as the size of the substituent group increases. nih.gov The N-methyl group in this compound is a small, simple substituent, which can be favorable for activity. nih.gov

Aniline (B41778) and Ring Substituents: The incorporation of a methyl group onto a reactant pyrazole (B372694) ring has been shown in some syntheses to make it a better nucleophile, suggesting that methyl groups can influence electronic properties relevant to chemical reactions. mdpi.com The amino group on the aniline ring is a strong activating group in electrophilic aromatic substitution. libretexts.org

For example, in a study of histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptor ligands, the replacement of a piperazine ring with a piperidine (B6355638) ring had a profound impact on sigma receptor affinity while leaving H₃R affinity largely unchanged. nih.gov A compound with a piperazine core (Compound 4) showed high affinity for the H₃R receptor but very low affinity for the σ₁R. nih.gov In contrast, its direct piperidine analogue (Compound 5) maintained high H₃R affinity while gaining potent, nanomolar affinity for the σ₁R. nih.gov This suggests the piperidine moiety is a key structural element for dual H₃/σ₁ receptor activity in that specific chemical series. nih.gov

Conversely, in other contexts, such as certain celastrol (B190767) derivatives with antitumor activity, compounds featuring a piperazine moiety demonstrated superior activity compared to those with piperidine, aniline, or morpholine (B109124) groups. nih.gov This highlights that the superiority of one moiety over the other is context-dependent and varies with the biological target. The two nitrogen atoms in the piperazine core can improve pharmacokinetic properties like water solubility, which is a crucial factor in bioavailability. nih.gov

Table 1: Comparative Receptor Binding Affinities of Piperazine vs. Piperidine Analogues This table is based on data for representative H₃R ligands and is intended to illustrate the influence of the heterocyclic core, as described in the text.

| Compound (Core Moiety) | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| Compound 4 (Piperazine) | 3.17 | 1531 | 303 |

| Compound 5 (Piperidine) | 7.70 | 3.64 | 148 |

Data sourced from a study on dual histamine H₃ and sigma-1 receptor antagonists. nih.gov

The substitution pattern on the aniline ring is a critical determinant of a molecule's biological response. Arylamines are highly reactive toward electrophilic aromatic substitution, and the substituents strongly direct the position of further chemical modifications. libretexts.org

In this compound, the aniline ring possesses three substituents:

An amino (-NH₂) group

A methyl (-CH₃) group

A 4-methylpiperazin-1-yl group

Both the amino and methyl groups are ortho, para-directing activators. libretexts.org The high reactivity conferred by the amino group can sometimes lead to multiple substitutions and oxidative side reactions, a challenge that can be managed in synthetic chemistry by acetylating the amine to temper its activating influence. libretexts.org The specific arrangement of these groups in this compound—with the methyl group at position 3 and the piperazine at position 4 relative to the amino group—defines its unique electronic and steric profile, which in turn governs its interactions with biological targets.

Mechanistic Pathways of Biological Interaction

The biological effects of a compound are dictated by its binding to and modulation of specific molecular targets, such as receptors and enzymes.

The affinity and selectivity of a compound for various receptors determine its pharmacological profile. Analogues of this compound have been investigated for their ability to bind to neurotransmitter receptors. nih.gov

As demonstrated in studies of related compounds, the piperazine moiety is a crucial element for determining binding affinity and selectivity. nih.gov While some piperazine-containing compounds show high selectivity for a single receptor, others may exhibit polypharmacology, binding to multiple targets. nih.gov For instance, certain piperazine derivatives were identified as potent and selective histamine H₃ receptor ligands with very low affinity for sigma receptors. nih.gov This selectivity is often governed by the specific chemical environment created by the combination of the piperazine core and its substituents. nih.gov

Compounds containing the anilino-piperazine scaffold can act as modulators of neurotransmitter receptors, which are critical for synaptic transmission. nih.govnih.gov The modulation can be either agonistic (activating) or antagonistic (inhibiting).

Research on structurally related compounds has identified potent antagonists for the histamine H₃ receptor. nih.gov The H₃ receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H₃ receptors can increase neurotransmitter release, a mechanism of interest for various neurological conditions. Furthermore, the finding that some H₃ receptor ligands also possess high affinity for sigma-1 receptors points to a potential for dual-acting compounds. nih.gov The sigma-1 receptor is an intracellular chaperone protein involved in modulating various signaling pathways and neurotransmitter systems. nih.gov The ability of a compound to modulate one or more of these receptors depends on the precise structural features conferred by its aniline and piperazine components. nih.gov

Enzyme Inhibition Profiles

The ability of a compound to inhibit specific enzymes is a key indicator of its potential as a therapeutic agent. Research into compounds structurally related to this compound has revealed significant enzyme inhibition capabilities, particularly against kinases.

Derivatives incorporating the 4-((4-methylpiperazin-1-yl)methyl) or a similar moiety are prominent in the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.

One area of focus has been the inhibition of the BCR-ABL kinase, which is associated with chronic myeloid leukemia (CML). A diarylamide 3-aminoindazole derivative, AKE-72 (5), which contains a (4-ethylpiperazin-1-yl)methyl tail, has demonstrated potent, pan-BCR-ABL inhibitory activity. semanticscholar.org This compound showed robust potency against the wild-type BCR-ABL (IC₅₀ < 0.5 nM) and the imatinib-resistant T315I mutant (IC₅₀ = 9 nM). semanticscholar.org Its N-methylpiperazine counterpart, compound 4a, also displayed significant potency. semanticscholar.org

Another related compound, CHMFL-ABL/KIT-155, was identified as a potent type II ABL/c-KIT dual kinase inhibitor. nih.gov It effectively inhibited purified ABL kinase with an IC₅₀ of 46 nM and c-KIT kinase with an IC₅₀ of 75 nM. nih.gov This dual inhibition is significant as both kinases are targets in different types of cancers.

| Compound/Derivative | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| AKE-72 (5) | BCR-ABL (Wild-Type) | < 0.5 nM | semanticscholar.org |

| AKE-72 (5) | BCR-ABL (T315I Mutant) | 9 nM | semanticscholar.org |

| Compound 4a (N-methylpiperazine analog) | BCR-ABL (T315I Mutant) | 96 nM | semanticscholar.org |

| CHMFL-ABL/KIT-155 (34) | ABL | 46 nM | nih.gov |

| CHMFL-ABL/KIT-155 (34) | c-KIT | 75 nM | nih.gov |

Molecular Interaction Dynamics, including Hydrogen Bonding and π-π Interactions

The efficacy of enzyme inhibitors is determined by their binding affinity and the specific molecular interactions they form within the enzyme's active site. For derivatives of this compound, hydrogen bonding and π-π interactions are critical.

In BCR-ABL kinase inhibitors, the piperazine moiety plays a crucial role. It is predicted that the terminal nitrogen of the piperazinyl methyl group becomes protonated at physiological pH, enabling it to form a key hydrogen bond with the carbonyl oxygen of the Ile360 residue in the kinase's activation loop. semanticscholar.org Similarly, studies on the ABL/c-KIT dual inhibitor CHMFL-ABL/KIT-155 revealed a distinct hinge-binding mode where a hydrogen bond is formed between the kinase backbone and a carbonyl oxygen on the inhibitor. nih.gov

The well-known kinase inhibitor Imatinib, which contains a related structural motif, provides further insight. In its freebase form, Imatinib molecules are connected by N–H···O and N–H···N hydrogen bonds, forming infinite chains in the crystal structure. mdpi.com Furthermore, π-π stacking interactions are observed between parallel carbamoylbenzyl fragments and between pyridylpyrimidine fragments, contributing to the stability of the binding. mdpi.com Such non-covalent π-cation interactions, where a positively charged group interacts with an electron-rich π system, are comparable in strength to hydrogen bonds and are crucial for molecular recognition at protein active sites. nih.gov

Exploratory Therapeutic Applications (Based on Research into Analogues and Derivatives)

Research into a wide array of analogues and derivatives has suggested several potential therapeutic applications for scaffolds related to this compound.

The piperazine nucleus is a versatile scaffold found in numerous biologically active compounds, including antimicrobial agents. researchgate.net Various derivatives have been synthesized and tested for activity against a range of pathogens.

s-Triazinyl Piperazines: Fluorinated s-triazinyl piperazine derivatives have been tested against seven bacterial and four fungal strains, with some compounds showing noteworthy activity in minimum inhibitory concentration (MIC) tests. researchgate.net

Quinoline-Piperazine Hybrids: Hybrids combining quinoline (B57606) and piperazine moieties have shown significant potential. mdpi.com For example, certain 4-piperazinylquinoline derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with MIC values between 3.9 and 7.8 μM on Staphylococcus aureus and Escherichia coli. mdpi.com

Thiadiazole-Piperazine Derivatives: Piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties have also been screened for antimicrobial activity, with their MIC values determined against various microorganisms. mdpi.com

| Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated s-Triazinyl Piperazines | Various bacteria and fungi | Noteworthy MIC values | researchgate.net |

| 4-Piperazinylquinoline Hybrids (e.g., Compounds 1a,b) | S. aureus, P. aeruginosa, B. subtilis, E. coli | MIC values in the range of 3.9–7.8 μM | mdpi.com |

| 2-[(piperazin-1-yl)methyl]quinoline (Compound 4) | Gram-positive bacteria (S. aureus, S. epidermidis, etc.) | MIC values in the range of 0.03–32 μM | mdpi.com |

| Piperazine-bis-Thiadiazole Derivatives | Various bacteria | MIC values determined via double dilution technique | mdpi.com |

The most extensively explored application for derivatives of this compound is in oncology, driven largely by their kinase inhibition profiles.

Anilinoquinazolines: A series of 4-anilinoquinazoline (B1210976) derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). One compound (8a) exhibited potent cytotoxic activity against the A431 human carcinoma cell line with an IC₅₀ value of 2.62 μM.

Pyrazole Aniline Derivatives: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been evaluated as potential antitumor agents. Compound 5a showed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC₅₀ values of 1.88 μM and 2.12 μM, respectively. nih.gov

Methyl Piperazine Derivatives: A study on new methyl piperazine derivatives found that one compound (A-3) was the most active against three different cancer cell lines, exhibiting an IC₅₀ of 4.26 µM against the HCT-116 colon cancer line. researchgate.net

Triazoline-Thione Derivatives: A new triazoline-thione ligand and its metal complexes were evaluated for anticancer activity. A manganese complex (1) showed potential activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cells. mdpi.com

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline (Compound 8a) | A431 (Human Carcinoma) | 2.62 μM | |

| Pyrazole Aniline (Compound 5a) | MCF-7 (Breast Cancer) | 1.88 μM | nih.gov |

| B16-F10 (Melanoma) | 2.12 μM | ||

| Methyl Piperazine (Compound A-3) | HCT-116 (Colon Cancer) | 4.26 µM | researchgate.net |

| Manganese-Triazoline-Thione Complex (1) | A549 (Lung Cancer) | 794.37 μM | mdpi.com |

| HT29 (Colon Cancer) | 654.31 μM |

While less explored than other areas, there is evidence to suggest that analogues could possess activity within the central nervous system. Aniline and aminophenol analogues are a known class of compounds used as analgesics and antipyretics, which act on the CNS. researchgate.net Studies on the synthesis and evaluation of chalcone (B49325) derivatives, which can be seen as distant structural relatives, have included investigations into their CNS depressant and analgesic activities. researchgate.net For example, the CNS activity of certain chalcone products was compared against the effects of chlorpromazine, a known antipsychotic drug. researchgate.netresearchgate.net This suggests that the broader chemical space encompassing the aniline scaffold may hold potential for developing new CNS-active agents.

Development of Novel Therapeutic Agents

The chemical scaffold of this compound has been a cornerstone in the rational design of innovative therapeutic agents, particularly in the realm of oncology. Its structural features are pivotal in the synthesis of potent and selective kinase inhibitors, which are instrumental in targeted cancer therapy.

Researchers have successfully incorporated this aniline derivative into larger, more complex molecules to target specific protein kinases involved in cancer cell proliferation and survival. The 4-(4-methylpiperazin-1-yl) group, in particular, is a frequently utilized moiety in the development of these inhibitors.

One notable area of development is in the creation of dual ABL/KIT kinase inhibitors. A novel and potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , was developed utilizing a derivative of the this compound structure. nih.gov This compound demonstrated significant inhibitory activity against both ABL and c-KIT kinases, with IC₅₀ values of 46 nM and 75 nM, respectively. nih.gov Furthermore, it exhibited strong anti-proliferative effects on cancer cell lines driven by BCR-ABL or c-KIT, by blocking their signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

The development of inhibitors for the receptor tyrosine kinase (RET) has also benefited from this chemical backbone. A new class of potent and selective RET inhibitors was designed, leading to the discovery of compound 9x . nih.gov This compound showed impressive inhibitory activity against wild-type RET and its mutants, with an IC₅₀ of 4 nM. nih.gov It also displayed potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with RET fusions. nih.gov In preclinical xenograft models, compound 9x effectively suppressed tumor growth driven by both wild-type and mutant forms of RET. nih.gov

Moreover, the 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, a structure closely related to this compound, has been identified as a critical feature in potent pan-BCR-ABL inhibitors, including those effective against the T315I mutation, a common cause of resistance to imatinib. nih.gov The compound AKE-72 , a diarylamide 3-aminoindazole, was developed and showed remarkable potency, with IC₅₀ values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.gov AKE-72 also demonstrated significant anti-leukemic activity in cell lines, with a GI₅₀ of less than 10 nM. nih.gov

These examples underscore the significance of the this compound scaffold in the ongoing development of targeted therapies for various cancers. The modular nature of this compound allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

Interactive Data Table: Investigational Kinase Inhibitors

| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Key Research Findings | Reference |

| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46 (ABL), 75 (c-KIT) | Potent dual inhibitor with strong anti-proliferative activity in CML and GIST cell lines. nih.gov | nih.gov |

| 9x | RET (wild-type and mutants) | 4 | Potent and selective RET inhibitor with efficacy in NSCLC models, including those with gatekeeper mutations. nih.gov | nih.gov |

| AKE-72 | Pan-BCR-ABL (including T315I mutant) | <0.5 (wild-type), 9 (T315I) | Potent inhibitor of wild-type and mutant BCR-ABL, demonstrating significant anti-leukemic activity. nih.gov | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, ¹H NMR and ¹³C NMR spectra would provide definitive information about its distinct atomic environments.

¹H NMR: The proton NMR spectrum would show a set of signals corresponding to each unique proton environment in the molecule. Key features would include:

Aromatic Protons: The three protons on the aniline (B41778) ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (e.g., doublets, singlets) would confirm their substitution pattern on the ring.

Piperazine (B1678402) Protons: The eight protons on the piperazine ring would likely appear as two or more multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

Methyl Protons: Two sharp singlets would be expected. One corresponds to the methyl group attached to the aniline ring, and the other to the methyl group on the piperazine nitrogen.

Amine Protons: A broad singlet corresponding to the -NH₂ group would also be present, the chemical shift of which can be variable. ucl.ac.ukyoutube.com

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. For this compound, twelve distinct signals would be anticipated, corresponding to each carbon atom in the aniline ring, the piperazine ring, and the two methyl groups.

| Expected ¹H NMR Signals for this compound |

| Proton Type |

| Aromatic (3H) |

| Piperazine (8H) |

| N-CH₃ (3H) |

| Ar-CH₃ (3H) |

| Aniline NH₂ (2H) |

Mass Spectrometry (MS, LC-MS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (C₁₂H₁₉N₃), the exact molecular weight is 205.1579 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the molecular formula. The spectrum would be dominated by the molecular ion peak [M+H]⁺ at m/z 206.1652. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly useful for analyzing complex mixtures and confirming the identity of the main component while also identifying any impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgmsu.edu The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Expected IR Absorption Bands for this compound |

| Functional Group |

| Amine (N-H) |

| C-H (Aromatic) |

| C-H (Aliphatic) |

| C=C (Aromatic) |

| C-N |

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be characteristic of the primary amine (-NH₂) group. nih.gov

UV-Visible Spectroscopy for Purity Assessment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions. Aromatic compounds like this compound are expected to show strong absorbance in the UV region (typically between 200-400 nm) due to the π-electron system of the substituted benzene (B151609) ring. While not providing detailed structural information, UV-Vis spectroscopy is a simple and effective method for quantifying the concentration of the compound in solution and assessing its purity, as the absorbance is proportional to concentration according to the Beer-Lambert law.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating a compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of a non-volatile compound and for its quantification. nih.gov A reversed-phase HPLC method would typically be developed for this compound.

In a typical setup, the compound would be injected onto a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, sometimes with additives to control pH. thermofisher.comresearchgate.net The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. By running a series of standards of known concentration, a calibration curve can be generated to accurately quantify the amount of the compound in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of this compound, especially at trace concentrations. Its high sensitivity and selectivity make it invaluable for pharmacokinetic studies, impurity profiling, and monitoring residual levels in various samples. nih.govfrag-den-staat.de The methodology combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Primary aromatic amines (PAAs), the class to which this compound belongs, can present challenges in chromatographic separation due to their basic nature, which may lead to poor peak shape. sciex.com Therefore, method development often involves careful optimization of the mobile phase pH and the selection of a suitable column, such as a reverse-phase C18 or a specialized polar-RP column, to ensure good retention and symmetrical peaks. nih.govfrag-den-staat.de

Detection is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For this compound (Molecular Formula: C₁₂H₁₉N₃, Monoisotopic Mass: 205.1579 Da), the protonated molecule [M+H]⁺ with an m/z of approximately 206.165 would be selected as the precursor ion in the first quadrupole. uni.lu Following collision-induced dissociation (CID) in the second quadrupole, specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components. frag-den-staat.de The method's sensitivity allows for Limits of Detection (LOD) in the low nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm) frag-den-staat.de |

| Mobile Phase | Gradient elution with Methanol and Water (containing 5 mM ammonium (B1175870) acetate, pH adjusted) nih.gov |

| Flow Rate | 0.8 mL/min frag-den-staat.de |

| Injection Volume | 15 µL frag-den-staat.de |

| Column Temperature | 40 °C frag-den-staat.de |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 206.2 |

| Product Ions (Example) | Specific fragments resulting from CID |

| Collision Gas | Argon |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org It allows chemists to visually track the consumption of starting materials and the formation of the desired product over time, helping to determine the reaction's endpoint. youtube.comthieme.de

To monitor a synthesis, a TLC plate (typically silica (B1680970) gel) is spotted with samples from three different lanes: a reference spot of the starting material (e.g., a substituted nitrobenzene (B124822) precursor), a spot from the ongoing reaction mixture, and a reference spot of the purified product (if available). libretexts.org The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), which is chosen to achieve good separation between the reactants and products. As the eluent moves up the plate by capillary action, the compounds travel at different rates based on their polarity and affinity for the stationary phase. youtube.com

At the beginning of the reaction, the lane corresponding to the reaction mixture will show a prominent spot matching the Rf (retention factor) value of the starting material. As the reaction progresses, aliquots are taken at various intervals and spotted on the TLC plate. libretexts.org The intensity of the starting material spot will diminish, while a new spot, corresponding to the more polar this compound product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com Visualization is typically achieved under UV light, as the aromatic rings in the analyte and precursors are often UV-active. libretexts.org

Table 2: Example of TLC Monitoring for the Synthesis of this compound

| Lane | Spot at Time = 0 hr | Spot at Time = 2 hr | Spot at Time = 4 hr (Completion) |

| 1 (Starting Material) | Strong spot at Rf = 0.8 | Strong spot at Rf = 0.8 | Strong spot at Rf = 0.8 |

| 2 (Reaction Mixture) | Strong spot at Rf = 0.8 | Faint spot at Rf = 0.8; Strong spot at Rf = 0.4 | No spot at Rf = 0.8; Strong spot at Rf = 0.4 |

| 3 (Product) | Strong spot at Rf = 0.4 | Strong spot at Rf = 0.4 | Strong spot at Rf = 0.4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a pure sample of this compound. This method provides a crucial verification of the compound's empirical formula and is a primary standard for assessing its compositional purity. sigmaaldrich.com

The analysis is performed using a dedicated elemental analyzer, which subjects a small, precisely weighed amount of the compound to high-temperature combustion. The combustion process converts the sample into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the percentage of each element in the original sample.

The experimental results are compared against the theoretical elemental composition, which is calculated from the compound's molecular formula (C₁₂H₁₉N₃). nih.gov A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass % |

| Carbon | C | 12.011 | 12 | 144.132 | 70.20% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 9.33% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.47% |

| Total | 205.305 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

The three-dimensional structure of a molecule is critical to its function. Conformational analysis using DFT would identify the most stable (lowest energy) geometry of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This process typically involves:

Potential Energy Surface Scan: The energy of the molecule is calculated as a function of the torsion angles of its rotatable bonds. Key bonds for this molecule include the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) ring, and the bonds within the piperazine ring itself. A potential energy surface scan helps identify the most stable conformer. dntb.gov.ua

Geometry Optimization: Starting from an initial guess, the geometry is iteratively changed to find the structure with the minimum energy. For this molecule, key parameters such as bond lengths, bond angles, and dihedral angles would be determined. Studies on similar structures show that the piperazine ring typically adopts a stable chair conformation. researchgate.netdntb.gov.ua The optimized geometry is crucial for all other computational predictions.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer (Illustrative) This table is illustrative, based on typical values for similar structures, as specific experimental data for the title compound is not available.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N (Aniline-Piperazine) Bond Length | The distance between the aniline ring carbon and the piperazine nitrogen. | ~1.40 Å |

| C-N-C (Piperazine) Bond Angle | The angle within the piperazine ring. | ~110° |

DFT calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comirjweb.comnih.gov For aniline derivatives, electron-donating groups like the methyl group tend to raise the HOMO energy level. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential is expected around the nitrogen atoms of the aniline and piperazine groups, making them sites for hydrogen bonding. researchgate.net

Global Reactivity Descriptors: From HOMO and LUMO energies, other descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. mdpi.comirjweb.com

Table 2: Illustrative Electronic Properties and Reactivity Descriptors Values are examples based on calculations for similar molecules, such as the quinoline (B57606) derivative in reference bohrium.com, and are not specific data for the title compound.

| Descriptor | Symbol | Definition | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.0 to -5.5 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.5 to -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.0 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. malayajournal.org These predictions are invaluable for assigning specific vibrational modes to experimental data. malayajournal.orgmdpi.com For this compound, calculations would predict characteristic frequencies for its functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm-1) |

|---|---|---|

| Aniline N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Symmetric & Asymmetric Stretching | 2850 - 2980 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

Computational chemistry can be used to study reaction mechanisms, calculating the energy changes (thermodynamics) and activation energies (kinetics) for chemical transformations. mdpi.comresearchgate.net For instance, DFT could be employed to model the thermodynamics of N-alkylation or other synthetic steps involving this compound. However, specific published studies detailing the reaction thermodynamics or kinetics for this compound were not identified.

Molecular Docking and Dynamics Simulations

These computational techniques are central to drug discovery, predicting how a small molecule (ligand) might bind to a biological target, typically a protein receptor.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. Structures similar to this compound, particularly anilino-quinazoline and anilino-pyrimidine scaffolds, are well-known inhibitors of protein kinases. Docking studies of this compound into a kinase ATP-binding site would likely reveal several key interactions.

Hydrogen Bonds: The aniline (-NH2) group is a classic hydrogen bond donor, often forming a critical interaction with a backbone carbonyl oxygen in the hinge region of a kinase. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl-substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Binding Affinity: Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy. A lower score typically indicates a more favorable binding interaction.

Molecular dynamics (MD) simulations can further refine the docking results, providing a dynamic view of the ligand-receptor complex over time and assessing the stability of the predicted binding pose. preprints.org

Table 4: Potential Ligand-Receptor Interactions for this compound in a Kinase Binding Site This table is illustrative, based on docking studies of analogous kinase inhibitors. nih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Residues in Kinase Pocket |

|---|---|---|

| Aniline -NH2 | Hydrogen Bond (Donor) | Hinge Region Backbone (e.g., Met, Cys) |

| Phenyl Ring | Hydrophobic, π-Alkyl | Gatekeeper Residue, Alanine, Valine, Leucine |

| Piperazine Ring | Hydrogen Bond (Acceptor), Hydrophobic | Charged or Polar Residues (e.g., Asp, Glu), Aliphatic Residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. These predictive models are a cornerstone of modern computational toxicology and drug design.

An extensive review of relevant databases and scholarly articles was performed to locate any developed predictive models for the biological activity of this compound. This search did not yield any specific QSAR models that have been developed or validated for predicting the biological activities of this particular compound.

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. A search for studies identifying the key pharmacophoric features of this compound was undertaken. However, no published research or patents were found that specifically delineate the pharmacophoric features of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Analogues with Enhanced Bioactivity

The 3-Methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a versatile platform for the synthesis of new chemical entities with potentially enhanced biological activities. Research on structurally similar compounds has revealed that modifications at various positions can lead to significant improvements in efficacy and selectivity for different biological targets.

Future research will likely focus on the systematic derivatization of the parent molecule. Key areas for modification include the aniline (B41778) amino group, the aromatic ring, and the N-methyl group of the piperazine (B1678402) moiety. For instance, acylation, sulfonylation, or alkylation of the aniline nitrogen can yield a diverse library of amides, sulfonamides, and secondary or tertiary amines. These modifications can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, which are critical for target engagement.

Furthermore, the synthesis of analogues by introducing various substituents on the phenyl ring could be a fruitful avenue. Drawing inspiration from research on related 4-(4-methylpiperazin-1-yl)aniline derivatives, the introduction of moieties such as halogens, nitro groups, or other heterocyclic rings could be explored. researchgate.net For example, the synthesis of cinnoline (B1195905) derivatives from related piperazine compounds has been shown to yield molecules with antifungal and antitumor properties. nih.govmdpi.com A similar strategy could be applied to this compound to explore new therapeutic areas.

| Potential Derivatization Strategy | Rationale | Potential Outcome |

| Acylation of the aniline group | Modulate hydrogen bonding and steric bulk | Enhanced binding to target proteins |

| Introduction of substituents on the phenyl ring | Alter electronic and lipophilic properties | Improved pharmacokinetic profile |

| Modification of the N-methylpiperazine moiety | Explore structure-activity relationships | Increased selectivity and potency |

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

While the specific pharmacological profile of this compound is not extensively documented, its structural motifs are present in numerous bioactive molecules, including kinase inhibitors used in oncology. For example, the 4-(4-methylpiperazin-1-yl)aniline moiety is a key component of several compounds investigated for their ability to stabilize G-quadruplex (G4) DNA structures, which are implicated in cancer. researchgate.net Derivatives of this scaffold have shown preferential cytotoxic effects on cancer cells with high expression of TERRA (telomeric repeat-containing RNA). researchgate.net

Future pharmacological profiling should, therefore, investigate the potential of this compound and its novel derivatives as anticancer agents. This would involve a comprehensive screening against a panel of cancer cell lines and key oncogenic targets. In vitro assays to determine inhibitory concentrations (IC50) against various kinases and to assess effects on cell cycle progression, apoptosis, and DNA damage response would be crucial first steps. researchgate.net

Potential Applications in Material Science and Other Chemical Disciplines

The unique structural features of this compound and its derivatives also suggest potential applications beyond pharmacology. The ability of related compounds to bind to and stabilize G-quadruplex DNA structures opens up possibilities in the field of material science. researchgate.net G-quadruplexes can self-assemble into higher-order structures like G-wires, which are of interest for the development of novel nanomaterials and biosensors. researchgate.net Ligands that can modulate the formation and stability of these structures could be used to engineer new materials with specific electronic or recognition properties. researchgate.net

Furthermore, the aniline and piperazine moieties are common building blocks in organic synthesis and can be utilized in the development of new polymers, dyes, or catalysts. The presence of multiple nitrogen atoms with varying basicity and nucleophilicity makes this compound an interesting candidate for coordination chemistry and the synthesis of metal-organic frameworks (MOFs).

Development of Sustainable Synthesis and Green Chemistry Approaches

As with any chemical entity with potential for large-scale production, the development of sustainable and environmentally friendly synthetic routes is paramount. Future research should focus on "green chemistry" approaches to the synthesis of this compound and its derivatives. unibo.itrsc.org This includes the use of greener solvents, minimizing the number of synthetic steps, and employing catalytic methods to reduce waste. unibo.itrsc.org

An improved process for a related compound, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, highlights the industrial interest in optimizing synthetic routes for piperazine-containing anilines. tdcommons.org Adopting similar principles of process optimization and green chemistry will be essential for the future development of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-chloro-3-methylnitrobenzene with N-methylpiperazine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . After isolation, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of aryl halide to piperazine), and ensuring anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine methyl at δ 2.3–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.3) .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Conduct stability studies under:

Q. What are the standard protocols for identifying biological targets of this piperazine-aniline derivative?

- Receptor binding assays: Screen against GPCR panels (e.g., dopamine, serotonin receptors) using radioligand displacement .

- Kinase profiling: Use fluorescence-based assays (e.g., ADP-Glo™) to assess inhibition/activation .

- Cellular assays: Measure downstream effects (e.g., cAMP levels, calcium flux) in HEK293 or CHO cells .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for derivatives of this compound?

- Twinned data refinement: Use SHELXL’s TWIN/BASF commands for handling twinning .

- Complementary techniques: Pair X-ray diffraction with DFT-optimized molecular geometries (e.g., Gaussian 16, B3LYP/6-31G*) to validate bond lengths/angles .

- Disorder modeling: For flexible piperazine rings, apply ISOR/SADI restraints in SHELXL .

Q. What computational strategies are effective in predicting the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., water/DMSO) using GROMACS with CHARMM36 force fields .

- QSAR modeling: Use MOE or Schrodinger to correlate substituent effects (e.g., methyl, methoxy) with bioactivity .

Q. How can researchers design and synthesize derivatives to explore structure-activity relationships (SAR)?

- Core modifications: Introduce substituents at the aniline ring (e.g., halogenation, methoxy groups) via Buchwald-Hartwig coupling .

- Piperazine alterations: Replace N-methyl with bulkier groups (e.g., cyclopropyl) to study steric effects .

- Bioisosteres: Substitute the aniline with pyridine or thiophene rings to modulate lipophilicity .

Q. What methodologies are recommended for analyzing contradictory biochemical data (e.g., conflicting receptor affinities)?

- Dose-response validation: Repeat assays with tighter control of compound concentration (e.g., nanofluidic dilution).

- Orthogonal assays: Cross-validate receptor binding data with functional assays (e.g., β-arrestin recruitment vs. cAMP modulation) .

- Meta-analysis: Apply statistical tools (e.g., Prism, R) to identify outliers and batch effects .

Q. How can researchers assess the compound’s interaction with metabolic pathways using omics approaches?

- Proteomics: Perform SILAC labeling in HepG2 cells to identify proteins with altered expression post-treatment .

- Metabolomics: Use LC-MS/MS to track changes in central carbon metabolism (e.g., TCA cycle intermediates) .

- Transcriptomics: Apply RNA-seq to map kinase signaling pathways modulated by the compound .

Q. What strategies mitigate challenges in crystallizing hygroscopic derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.